- Isoxazolyl-substituted benzimidazoles as p300 and/or CBP modulators and their preparation, World Intellectual Property Organization, , ,

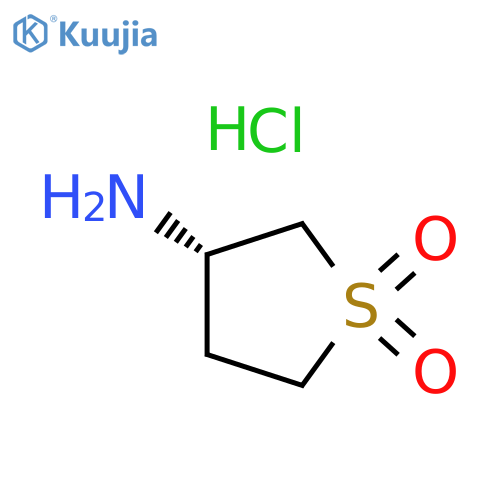

Cas no 935455-28-0 ((S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride)

935455-28-0 structure

Nome do Produto:(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

N.o CAS:935455-28-0

MF:C4H10ClNO2S

MW:171.6456990242

MDL:MFCD28952871

CID:2356444

PubChem ID:67205227

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Propriedades químicas e físicas

Nomes e Identificadores

-

- (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

- (S)-3-aminotetrahydrothiophene 1,1-dioxide (hydrochloride)

- MGZQMSFXPSKBDY-WCCKRBBISA-N

- (3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride

- (S)-3-Amino-tetrahydrothiophene 1,1-dioxide hydrochloride

- (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride

- (S)-(-)-tetrahydrothiophene-3-amine-1,1-dioxide hydrochloride

- (3S)-3-ThiophenaMine tetrahydro-, 1,1-dioxide hydrochloride (1:1)

- C12856

- (S)-3-AMINOTETRAHYDROTHIOPHENE 1,1-DIOXIDE HCL

- (3S)-3-ThiophenaMine, tetrahydro-, 1,1-dioxide, hydrochloride (1

- EN300-7614021

- AKOS026675629

- PS-8682

- SCHEMBL1901330

- (3S)-1,1-dioxothiolan-3-amine;hydrochloride

- 935455-28-0

- CS-B0940

- (S)-3-Aminotetrahydrothiophene1,1-dioxidehydrochloride

- HY-20629

- MFCD28952871

- (3S)-3-amino-1??-thiolane-1,1-dione hydrochloride

-

- MDL: MFCD28952871

- Inchi: 1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m0./s1

- Chave InChI: MGZQMSFXPSKBDY-WCCKRBBISA-N

- SMILES: O=S1(CC[C@H](N)C1)=O.Cl

Propriedades Computadas

- Massa Exacta: 171.0120774g/mol

- Massa monoisotópica: 171.0120774g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 9

- Contagem de Ligações Rotativas: 0

- Complexidade: 167

- Contagem de Unidades Ligadas Covalentemente: 2

- Contagem de Estereocentros Átomos Definidos: 1

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 68.5

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D962256-3g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 95% | 3g |

$2280 | 2024-08-03 | |

| eNovation Chemicals LLC | D962256-5g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 95% | 5g |

$2950 | 2024-08-03 | |

| Chemenu | CM324864-100mg |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 98% | 100mg |

$292 | 2024-07-19 | |

| Enamine | EN300-7614021-0.05g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |

935455-28-0 | 95.0% | 0.05g |

$168.0 | 2025-02-24 | |

| Enamine | EN300-7614021-10.0g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |

935455-28-0 | 95.0% | 10.0g |

$3131.0 | 2025-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060767-1g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 98% | 1g |

¥8064.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D962256-1g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 95% | 1g |

$1350 | 2024-08-03 | |

| Enamine | EN300-7614021-0.25g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |

935455-28-0 | 95.0% | 0.25g |

$361.0 | 2025-02-24 | |

| Alichem | A169006120-1g |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |

935455-28-0 | 98% | 1g |

$1350.00 | 2023-08-31 | |

| Enamine | EN300-7614021-1.0g |

(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |

935455-28-0 | 95.0% | 1.0g |

$728.0 | 2025-02-24 |

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C

Referência

Synthetic Routes 2

Condições de reacção

Referência

- Preparation of trisubstituted pyrimidines as phosphodiesterase PDE10 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C

Referência

- Preparation of phenyl and benzodioxinyl substituted indazoles for treatment of glucocorticoid receptor mediated diseases., World Intellectual Property Organization, , ,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 48 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol

1.2 Reagents: Hydrochloric acid Solvents: Methanol

Referência

- Preparation of indazole derivatives for use as diacylglyceride O-acyltransferase 2 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ; 90 h, 120 °C; 120 °C → rt

1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; overnight, rt → reflux; reflux → rt

1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.4 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, rt → reflux

1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; overnight, rt → reflux; reflux → rt

1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.4 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, rt → reflux

Referência

- Pharmaceutical compositions containing pyrazolo[1,5-a]pyrimidine compounds having CB1 receptor antagonistic effects, Japan, , ,

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 48 h, 1 atm, rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 10 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 10 min, rt

Referência

- Indole derivatives useful as inhibitors of diacylglyceride O-acyltransferase 2, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C

Referência

- Combinations comprising a glucocorticoid receptor modulator for the treatment of respiratory diseases, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ; 90 h, 120 °C; 120 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux; reflux → rt

1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water

1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt

1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux; reflux → rt

1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water

1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt

1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux; reflux → rt

Referência

- A pyrazolo[1,5-a]pyrimidine compound as CB1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 d, reflux

Referência

- Preparation of novel pyrrolo[2,3-d]pyrimidine compounds as GPR119 receptor agonists, Japan, , ,

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Benzonitrile , Zinc bromide ; 90 h, 120 °C

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux

1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water

1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt

1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux

1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux

1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water

1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt

1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt

1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux

Referência

- Pyrazolo[1,5-a]pyrimidine compounds as cannabinoid receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condições de reacção

Referência

- Preparation of trisubstituted pyrimidine compounds and their use as phosphodiesterase 10 (PDE10) inhibitors, Japan, , ,

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Raw materials

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Preparation Products

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Literatura Relacionada

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

935455-28-0 ((S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride) Produtos relacionados

- 922970-82-9(N-(2-ethoxyphenyl)-2-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)

- 2138060-85-0(3-(furan-2-yl)-N,4,4-trimethylcyclohexan-1-amine)

- 2137810-70-7(2-Fluoro-3-methanesulfonyl-2-methylpropane-1-sulfonyl fluoride)

- 727674-58-0(2-(Phenoxymethyl)-4,5-dihydro-1,3-oxazole-4,4-diyldimethanol)

- 1219967-87-9(N-{3-2-(2-Piperidinyl)ethoxyphenyl}acetamidehydrochloride)

- 1999151-87-9(3-(4-cyclobutyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid)

- 1005275-84-2(Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate)

- 2248372-43-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-benzyl-1H-pyrrole-3-carboxylate)

- 50597-62-1(N-(2-chloroethyl)cyclohexanamine;hydrochloride)

- 1373867-21-0(6-(2,2,2-Trifluoroethoxy)pyridin-3-ylmethanamine Hydrochloride)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:935455-28-0)(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Pureza:99%/99%

Quantidade:250mg/1g

Preço ($):174.0/694.0